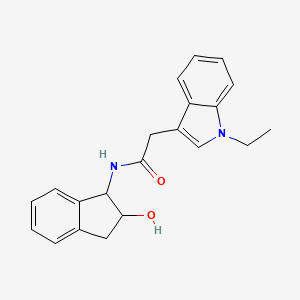
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a relatively new compound that was first synthesized in 2015 by a team of researchers led by Dr. David E. Olson at the University of California, Davis.
Mécanisme D'action
The mechanism of action of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves the activation of the sigma-1 receptor, which is a protein that is involved in various cellular processes. The compound binds to the receptor and modulates its activity, leading to changes in the release of neurotransmitters such as dopamine, serotonin, and glutamate. These changes in neurotransmitter release can lead to changes in neural activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. It has also been shown to decrease the release of glutamate, which can reduce anxiety and prevent excitotoxicity. Additionally, the compound has been shown to increase neuroplasticity, which is the ability of the brain to adapt and change in response to new experiences.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide in lab experiments is its unique mechanism of action. The compound has been shown to be highly selective for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one of the limitations of using the compound is its relatively new status. There is still much to be learned about its properties and potential applications, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide. One area of interest is in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animals, suggesting that it may have potential as a treatment for addiction in humans. Another area of interest is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to increase neuroplasticity, which may help to slow or even reverse the progression of these diseases. Finally, there is interest in exploring the potential of the compound as a cognitive enhancer. Studies have shown that it can improve memory and learning in animals, suggesting that it may have potential as a treatment for cognitive disorders such as dementia.
Méthodes De Synthèse
The synthesis of 2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide involves a multistep process that requires several reagents and solvents. The first step involves the reaction of 1-ethylindole with 2-bromo-1-(2,3-dihydro-1H-inden-1-yl)ethanone in the presence of a palladium catalyst to form the intermediate compound. The intermediate compound is then reacted with hydroxylamine-O-sulfonic acid to form the final product.
Applications De Recherche Scientifique
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide has been studied for its potential therapeutic properties in various areas of research. One of the most promising areas is in the treatment of neurological disorders such as depression, anxiety, and addiction. Studies have shown that the compound has a unique mechanism of action that targets specific receptors in the brain, leading to changes in neural activity and behavior.
Propriétés
IUPAC Name |
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-23-13-15(16-8-5-6-10-18(16)23)12-20(25)22-21-17-9-4-3-7-14(17)11-19(21)24/h3-10,13,19,21,24H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJDMADZBINJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethylindol-3-yl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)
![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)


![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)